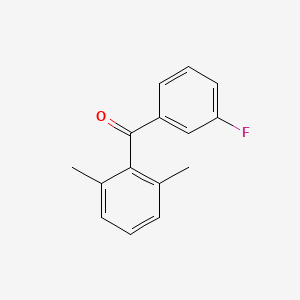

2,6-Dimethyl-3'-fluorobenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dimethyl-3’-fluorobenzophenone is a chemical compound with the molecular formula C15H13FO and a molecular weight of 228.26 g/mol. It is widely used in scientific research and industry due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3’-fluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,6-dimethylfluorobenzene and benzoyl chloride as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst.

Industrial Production Methods: In an industrial setting, the production of 2,6-Dimethyl-3’-fluorobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: 2,6-Dimethyl-3’-fluorobenzophenone can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents using reagents like sodium iodide in acetone.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium iodide in acetone under reflux conditions.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzophenones depending on the substituent introduced.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 2,6-Dimethyl-3'-fluorobenzophenone is C15H14F, featuring a fluorine atom and two methyl groups on the benzophenone backbone. This structural arrangement influences its reactivity and biological activity. The compound acts as an electrophile, capable of forming covalent bonds with nucleophiles such as amino acids in proteins, which is crucial for its biological interactions.

Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the development of pharmaceuticals and agrochemicals, where its unique substitution pattern can enhance the efficacy of the resulting products.

Biology

The compound has shown promise in biological studies, particularly regarding enzyme inhibition and protein-ligand interactions. Its potential antimicrobial and anticancer properties are noteworthy:

-

Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -

Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study: Anticancer Activity in MCF-7 Cells

A study conducted on MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability.

Table 2: Effects on Cell Viability

Concentration (µM) Cell Viability (%) 0 100 10 85 25 55 50 30

Industry

In industrial applications, the compound is utilized in the production of specialty chemicals and materials, including polymers and resins. Its fluorinated structure enhances certain properties such as thermal stability and chemical resistance, making it valuable for various manufacturing processes.

Structure-Activity Relationship (SAR)

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications at different positions on the phenyl rings are explored to optimize potency and selectivity against target cells.

Table 3: Structure-Activity Relationship (SAR)

| Derivative | Activity Profile |

|---|---|

| 2',6'-Dimethyl-3-(4-chlorophenyl)propiophenone | Increased anticancer activity |

| 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone | Enhanced antimicrobial properties |

作用機序

The mechanism of action of 2,6-Dimethyl-3’-fluorobenzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved often include signal transduction and metabolic pathways, depending on the specific biological context.

類似化合物との比較

- 2,6-Dimethylbenzophenone

- 3’-Fluorobenzophenone

- 2,6-Dimethyl-4’-fluorobenzophenone

Comparison: 2,6-Dimethyl-3’-fluorobenzophenone is unique due to the specific positioning of the fluorine atom and the dimethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of the fluorine atom can significantly affect the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in medicinal chemistry.

化学反応の分析

Cu-Promoted β-Ipso-Hydroxylation

A landmark study demonstrated that 2,6-dimethyl-3'-fluorobenzophenone derivatives undergo β-ipso-hydroxylation under Cu catalysis, producing hydroxylated products with a 1,2-rearrangement of the iminyl group .

Key Reaction Parameters

| Parameter | Value/Condition |

|---|---|

| Catalyst | Cu(NO₃)₂ |

| Directing Group (DG) | 2-(2-aminoethyl)pyridine |

| Oxidant | H₂O₂ |

| Regioselectivity (β-ipso:γ) | Up to 92:8 |

| Temperature | 60–80°C |

This reaction is highly substrate-dependent:

-

Methoxy substituents at the 4-position enhance reactivity due to electron-donating effects.

-

The 2,6-dimethyl groups sterically hinder γ-C–H activation, favoring β-ipso selectivity .

Mechanistic Pathway

DFT calculations and kinetic studies reveal a stepwise mechanism for β-ipso-hydroxylation :

-

CuᴵᴵOOH Formation : A mononuclear Cuᴵᴵ–hydroperoxide intermediate forms.

-

O–O Cleavage : Rate-determining O–O bond cleavage generates a Cuᴵᴵᴵ–oxyl-hydroxo species.

-

Electrophilic Attack : The Cuᴵᴵᴵ species facilitates ipso-attack at the β-carbon, followed by a 1,2-rearrangement to relieve strain.

Regioselectivity Trends

Substituents critically influence reaction pathways:

| Substituent (Position) | Preferred Pathway | Selectivity Ratio |

|---|---|---|

| 4-MeO | β-ipso | 89:11 |

| 4-Cl | γ-C–H | <10:90 |

For this compound, steric bulk from methyl groups suppresses γ-C–H activation, while fluorine’s inductive effect stabilizes the transition state for β-ipso attack .

Side Reactions and Byproducts

-

γ-C–H Hydroxylation : Minor pathway (≤12%) under suboptimal DG or oxidant conditions.

-

Oxidative Degradation : Overoxidation to carboxylic acids occurs with excess H₂O₂ or prolonged reaction times.

Computational Validation

B3LYP/6-311G(d,p) calculations corroborate experimental NMR data for related benzophenones , confirming:

-

Charge Distribution : Fluorine withdraws electron density, polarizing the ketone group (C=O δ⁻ = −0.45 e).

-

Transition-State Geometry : sp²-to-sp³ rehybridization at the β-carbon during electrophilic attack.

特性

IUPAC Name |

(2,6-dimethylphenyl)-(3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c1-10-5-3-6-11(2)14(10)15(17)12-7-4-8-13(16)9-12/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIBGLRRUSOFHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。